Gemtuzumab ozogamicin is derived from a collaboration between Celltech and Wyeth, with its development beginning in 1991. It was the first ADC to receive approval from the United States Food and Drug Administration in 2000. The compound is classified as a monoclonal antibody linked to a cytotoxic drug via a chemical linker, specifically designed for targeted cancer therapy. The trade name for gemtuzumab ozogamicin is Mylotarg .
The synthesis of gemtuzumab ozogamicin involves several key steps:
The molecular structure of gemtuzumab ozogamicin can be summarized as follows:
The structure allows for effective binding to CD33-expressing cells, facilitating internalization and subsequent release of the cytotoxic agent upon lysosomal degradation .
The primary chemical reactions involving gemtuzumab ozogamicin include:
Gemtuzumab ozogamicin operates through a targeted mechanism:
This mechanism allows for selective targeting of cancer cells while sparing normal tissues, which express lower levels of CD33 .
The physical and chemical properties of gemtuzumab ozogamicin include:
The compound's pharmacokinetic properties include target-mediated disposition, where its distribution and elimination are influenced by binding to CD33 .
Gemtuzumab ozogamicin has significant applications in oncology:
Ozogamicin-based ADCs consist of three modular components: a monoclonal antibody, a chemical linker, and the cytotoxic calicheamicin derivative. Gemtuzumab ozogamicin (targeting CD33) and inotuzumab ozogamicin (targeting CD22) utilize humanized IgG4 antibodies engineered to minimize Fc-mediated effector functions (e.g., antibody-dependent cellular cytotoxicity), thereby focusing therapeutic activity on targeted payload delivery [1] [4]. The antibody component (e.g., hP67.6 for gemtuzumab) provides high-affinity binding to cell surface antigens, with dissociation constants (KD) in the nanomolar range [3]. The calicheamicin derivative N-acetyl-γ-calicheamicin dimethyl hydrazide (NAc-γ-calicheamicin DMH) serves as the payload, attached via a bifunctional linker. Critically, the average drug-to-antibody ratio (DAR) is optimized at 2–3 molecules of calicheamicin per antibody molecule to balance efficacy and stability; higher DARs increase aggregation risks [3] [4].
Table 1: Structural Components of Ozogamicin-Based ADCs
Component | Gemtuzumab Ozogamicin | Inotuzumab Ozogamicin |
---|---|---|
Antibody (mAb) | Humanized IgG4 (hP67.6) | Humanized IgG4 (G5/44) |
Target Antigen | CD33 (Siglec-3) | CD22 (Siglec-2) |
Payload | NAc-γ-calicheamicin DMH | NAc-γ-calicheamicin DMH |
Average DAR | 2–3 | 2–3 |
Conjugation Site | Lysine residues | Lysine residues |
Antibody engineering optimizes antigen-binding affinity, internalization efficiency, and epitope specificity. For CD33 targeting, gemtuzumab’s hP67.6 antibody binds the membrane-distal V-set immunoglobulin domain, which exhibits genetic polymorphisms (e.g., rs12459419) that affect clinical response. The T allele of this SNP reduces surface CD33 expression by favoring exon skipping, diminishing ADC binding and efficacy [1] [5]. Recent efforts focus on targeting the membrane-proximal C2-set domain to enhance cytotoxicity. Antibodies against C2-set (e.g., 1H7) demonstrate improved T-cell engagement in bispecific formats due to reduced steric hindrance between cancer cells and effector cells, increasing synapse efficiency [5] [8].
For CD22 targeting, inotuzumab’s G5/44 antibody recognizes epitopes in domain 4–6 of CD22, facilitating rapid internalization in B-cell malignancies. The avidity of anti-CD22 antibodies correlates with cytotoxicity; higher-affinity clones induce more efficient payload delivery [4] [10]. Engineering efforts also address antigen density thresholds, as CD22 expression in acute lymphoblastic leukemia (ALL) exceeds 10,000 copies/cell, enabling lethal payload delivery [4].
Table 2: Antibody Engineering Strategies for Ozogamicin ADCs
Parameter | CD33-Targeting Approach | CD22-Targeting Approach |
---|---|---|
Binding Domain | V-set domain (standard); C2-set (novel) | Membrane-proximal domain (D4–6) |
Key Antibody | hP67.6 (gemtuzumab) | G5/44 (inotuzumab) |
Affinity (KD) | ~1 nM | ~0.1 nM |
Engineering Focus | Overcoming SNP effects; membrane proximity | Avidity optimization for internalization |
The bifunctional linker [4-(4-acetylphenoxy)butanoic acid] incorporates two release mechanisms: an acid-labile hydrazone bond and a disulfide bridge. The hydrazone bond remains stable at physiological pH (7.4) but hydrolyzes rapidly in acidic endolysosomal compartments (pH 4.5–5.0), releasing calicheamicin derivatives [3] [4] [7]. Concurrently, the disulfide bond undergoes reduction by intracellular glutathione (GSH), which is elevated in cancer cells (1–10 mM vs. 2–20 μM in plasma). This dual-release strategy ensures efficient payload liberation but poses stability challenges. Premature linker cleavage in circulation contributes to off-target toxicity, as observed in initial Mylotarg® trials where systemic calicheamicin release caused hepatotoxicity [4] [7].
Optimization strategies include:
NAc-γ-calicheamicin DMH, the payload in ozogamicin ADCs, is a semi-synthetic enediyne antibiotic derived from Micromonospora echinospora. Its mechanism involves:
Calicheamicin’s potency is exceptional, with an IC50 of 1–10 pM against leukemia cell lines. Resistance arises from:
Figure: Calicheamicin Activation and DNA Damage Mechanism
1. Cellular Uptake: ADC-CD33 complex internalizes via endocytosis. 2. Lysosomal Processing: Acid hydrolysis cleaves hydrazone bond. 3. Payload Activation: Glutathione reduces disulfide bond, triggering Bergman cyclization. 4. DNA Binding: Calicheamicin binds minor groove at TCCT sites. 5. Diradical Formation: Enediyne cycloaromatization generates benzene diradical. 6. Hydrogen Abstraction: Diradical abstracts H from C4′/C5′ of deoxyribose. 7. Strand Scission: Double-strand DNA breaks induce apoptosis.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7